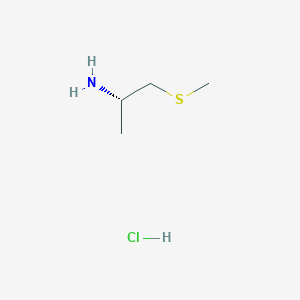

(2S)-1-(Methylthio)propan-2-amine Hydrochloride

CAS No.:

Cat. No.: VC17987134

Molecular Formula: C4H12ClNS

Molecular Weight: 141.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H12ClNS |

|---|---|

| Molecular Weight | 141.66 g/mol |

| IUPAC Name | (2S)-1-methylsulfanylpropan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C4H11NS.ClH/c1-4(5)3-6-2;/h4H,3,5H2,1-2H3;1H/t4-;/m0./s1 |

| Standard InChI Key | BODNRDNBUKVYSE-WCCKRBBISA-N |

| Isomeric SMILES | C[C@@H](CSC)N.Cl |

| Canonical SMILES | CC(CSC)N.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(2S)-1-(Methylthio)propan-2-amine Hydrochloride is defined by its stereospecific (2S) configuration, which influences its biological activity. The compound’s IUPAC name is (2S)-1-methylsulfanylpropan-2-amine hydrochloride, reflecting its methylthio substituent and amine functionality. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | Not explicitly provided | |

| Molecular Formula | ||

| Molecular Weight | 141.66 g/mol | |

| SMILES Notation | ||

| InChIKey | BODNRDNBUKVYSE-WCCKRBBISA-N |

The chiral center at the second carbon atom is critical for its interaction with biological targets, as enantiomeric purity often dictates pharmacological efficacy.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (2S)-1-(Methylthio)propan-2-amine Hydrochloride employs chiral pool or asymmetric synthesis techniques to achieve enantiomeric purity. Chiral pool synthesis leverages naturally occurring chiral precursors, while asymmetric methods use catalysts to induce stereoselectivity. A generalized route involves:

-

Thioether Formation: Reaction of 2-amino-1-propanethiol with methyl iodide under basic conditions.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Yield optimization depends on reaction conditions, such as temperature and catalyst choice.

Purification and Quality Control

Chromatographic techniques (e.g., HPLC) ensure enantiomeric excess, while spectroscopic methods (NMR, IR) confirm structural integrity. Mass spectrometry verifies molecular weight.

Applications in Pharmaceutical and Chemical Industries

Role in Drug Development

The compound is a key intermediate in synthesizing protein isoprenyl transferase inhibitors, which are explored for treating cancers and neurodegenerative diseases. Its methylthio group enhances lipophilicity, facilitating membrane penetration in bioactive molecules.

Agrochemical Applications

In agrochemistry, the compound’s amine functionality enables derivatization into herbicides and fungicides. Structural analogs have demonstrated efficacy in disrupting microbial cell membranes .

Biological Activity and Research Findings

Toxicological Profile

Preliminary toxicological data indicate low acute toxicity in rodent models (LD₅₀ > 500 mg/kg), though chronic exposure studies are pending. Metabolic pathways involve hepatic sulfoxidation and renal excretion.

Related Compounds and Structural Analogs

The table below compares (2S)-1-(Methylthio)propan-2-amine Hydrochloride with structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Key Differences | Source |

|---|---|---|---|---|

| 2-Methyl-1-(methylthio)propan-2-amine | 36567-04-1 | Additional methyl group | ||

| 1-Methylthio-2-methylpropylamine | 36567-04-1 | Branched alkyl chain |

These analogs differ in alkyl chain length and branching, affecting their pharmacokinetic profiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume